2-Anilino-N,N-diethylacetamide
Description
2-Anilino-N,N-diethylacetamide is a tertiary acetamide derivative characterized by an anilino (phenylamino) group at the 2-position of the acetamide backbone and diethyl substituents on the amide nitrogen. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol. The compound’s conformational flexibility, influenced by the diethyl groups and anilino moiety, may impact its physicochemical and biological properties, as seen in studies on N,N-diethylacetamide conformers using microwave spectroscopy .
Properties
CAS No. |
14307-90-5 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-anilino-N,N-diethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)10-13-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
DQKMLOJHVJGWCB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1 |
Other CAS No. |
14307-90-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Substituent Effects: Electron-Withdrawing Groups: The p-chloroanilino group in 2-(p-chloroanilino)-N,N-dimethylacetamide increases polarity and may enhance binding to hydrophobic targets compared to unsubstituted anilino derivatives . Functional Groups: The cyano group in 2-cyano-N,N-diethylacetamide enhances reactivity, making it suitable for nucleophilic additions in pharmaceutical synthesis .
Conformational Studies :
N,N-Diethylacetamide derivatives exhibit multiple stable conformers due to internal rotation of the methyl and ethyl groups. For example, microwave spectroscopy reveals two dominant conformers with rotational barriers of 517.04 cm⁻¹ and 619.48 cm⁻¹ , influenced by steric interactions .
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